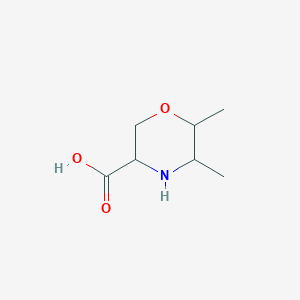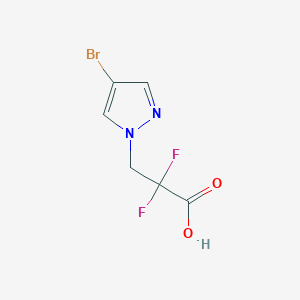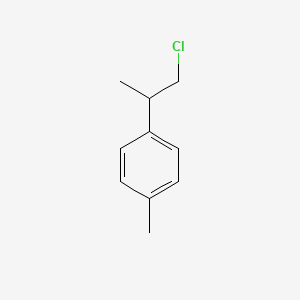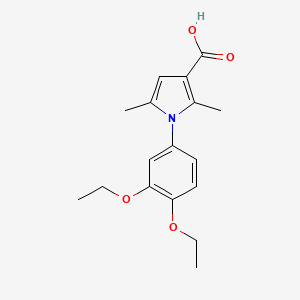
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine typically involves the reaction of 2-chlorophenol with 2,4-dichloro-5-fluoropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) are employed in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid: This compound shares structural similarities and is studied for its inhibitory effects on specific ion channels.
N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide: Known for its anti-inflammatory activity.
Propriétés
Formule moléculaire |
C10H5Cl2FN2O |
|---|---|
Poids moléculaire |
259.06 g/mol |
Nom IUPAC |
2-chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2O/c11-6-3-1-2-4-8(6)16-9-7(13)5-14-10(12)15-9/h1-5H |
Clé InChI |
ATXITIHNRMEDSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)


![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)




